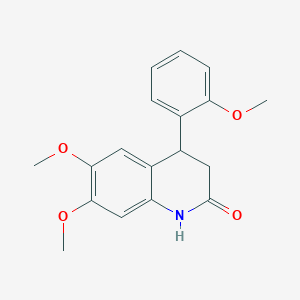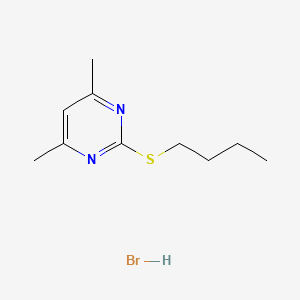
6,7-DIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Descripción general
Descripción
6,7-DIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-dimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is 313.13140809 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Chromatography:
- A study reported the synthesis of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a compound structurally related to the requested chemical, as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. This compound showed promise in reacting with various carboxylic acids to form fluorescent derivatives, useful in chromatographic analyses (Yamaguchi et al., 1985).
Chemical Synthesis Techniques:
- The synthesis and structural characterization of compounds structurally related to 6,7-dimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone have been explored in various studies. For instance, a research paper detailed the synthesis of 3- Substituted octahydrobenzo[g]quinolines, important intermediates for pharmaceutically active compounds, using 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials (Bänziger et al., 2000).
Biological Activities and Potential Applications:
- Studies have also focused on the biological activities and potential applications of quinolinone derivatives. For example, a research paper discussed the novel positive inotropic agents synthesized from 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinones, which showed significant activity in canine heart preparations, suggesting potential applications in cardiovascular therapeutics (Fujioka et al., 1992).
Pharmacological Studies:
- Another study synthesized and evaluated the activity of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a compound structurally similar to the requested chemical, indicating potential pharmacological applications (Mizuno et al., 2006).
Propiedades
IUPAC Name |
6,7-dimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-7-5-4-6-11(15)12-9-18(20)19-14-10-17(23-3)16(22-2)8-13(12)14/h4-8,10,12H,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEZFOAHZZNVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(sec-butyl)-N-[(3-methyl-2-thienyl)methyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4052102.png)
![1-(2-methoxyphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4052105.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4052109.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4052116.png)
![N-(4-fluorophenyl)-2-{4-[2-methyl-4-(4-morpholinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}acetamide](/img/structure/B4052119.png)
![3-chloro-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4052120.png)

![N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-oxo-2-phenylacetamide](/img/structure/B4052148.png)

![N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4052155.png)
![1-(BUTAN-2-YL)-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4052156.png)
![2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B4052170.png)
![methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate](/img/structure/B4052171.png)
![3,5-dimethyl-1-{[(4-methylphenyl)thio]acetyl}-1H-pyrazole](/img/structure/B4052172.png)
